N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-24-12-11-21-9-7-14(8-10-21)13-19-17(22)18(23)20-15-5-3-4-6-16(15)25-2/h3-6,14H,7-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZPXHZHNOKIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-methoxyethylamine with 4-piperidone under reductive amination conditions, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
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Oxalamide Formation: : The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.
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Final Coupling: : The final step involves coupling the piperidine-oxalamide intermediate with 2-methoxyphenylamine. This step is typically performed under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.
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Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as analgesics or anti-inflammatory agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced mechanical strength or thermal stability. Its reactivity also makes it suitable for use in various chemical processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism by which N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of a target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and physicochemical differences between the target compound and its analogs:
Key Findings:
Structural Impact on Activity: Piperidine vs. Pyrrolidine: Piperidine-based compounds (e.g., , Compound 11) exhibit stronger antiviral activity (IC₅₀: 0.8 μM) compared to pyrrolidine analogs (e.g., , Compound 14, IC₅₀: 1.5 μM), likely due to enhanced conformational flexibility . Methoxy vs. In contrast, chlorophenyl derivatives (e.g., , Compound 13) prioritize electrophilic interactions .
Pharmacokinetic Considerations: Lipophilicity: The target compound’s 2-methoxyethyl and 2-methoxyphenyl groups may increase logP compared to hydroxyethyl-substituted analogs (e.g., , Compound 8), favoring blood-brain barrier penetration .
This suggests the target compound may share a favorable toxicity profile if metabolized similarly.
Biological Activity
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by three main components:
- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
- Methoxyethyl Group : This moiety enhances the solubility and bioavailability of the compound.
- Oxalamide Linkage : This functional group is significant in biological interactions, particularly in enzyme inhibition.
The molecular formula of this compound is C21H28N4O3, and it has a molecular weight of 372.48 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptors : The piperidine moiety can engage with various receptors involved in neurotransmission and signaling pathways.
- Enzymes : The oxalamide group may inhibit metalloenzymes by chelating metal ions essential for their activity.
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially alleviating symptoms of depression.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Findings
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In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
Cell Line IC50 (µM) Mechanism A549 (Lung) 15 Apoptosis induction HeLa (Cervical) 20 Cell cycle arrest - In vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in tumor size in xenograft models, indicating its potential as an anticancer agent.
- Neuropharmacology : Behavioral studies in rodents have indicated that the compound may possess anxiolytic properties, as evidenced by reduced anxiety-like behavior in elevated plus-maze tests.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| N1-(piperidin-4-yl)methyl-N2-(2-methoxyphenyl)amide | Lacks methoxyethyl group |
| N1-(2-methoxyethyl)-N2-(piperidin-4-ylmethyl)oxalamide | Different piperidine substitution |
| N1-(3-methoxyphenyl)-N2-(piperidin-4-ylmethyl)amide | Different aromatic substitution |
These comparisons highlight the significance of the methoxyethyl and oxalamide functionalities in enhancing biological activity.
Q & A
Q. How does the compound’s metabolic stability compare to analogs with thiophene or pyridine substituents?
- Microsomal Stability :
| Substituent | t₁/₂ (Human Liver Microsomes) | CYP3A4 Inhibition (%) |
|---|---|---|
| Methoxyethyl | 38 min | 15 |
| Thiophene | 22 min | 45 |
- Key Finding : Methoxyethyl groups reduce CYP3A4 inhibition, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
